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molecular formula C11H9N3O4 B8568100 5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-methylbenzoic acid CAS No. 524712-48-9

5-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)-2-methylbenzoic acid

Cat. No. B8568100
M. Wt: 247.21 g/mol
InChI Key: UVLOEHMWZPKKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06927219B2

Procedure details

5-Amino-2-chloro-benzoic acid methyl ester (3.5 g, 21.2 mmol) was dissolved in glacial acetic acid (80 ml) and 5.5 ml of concentrated HCl was added. After stirring with an overhead stirrer for 30 minutes at ambient temperature the mixture was cooled to 10° C. and a solution of NaNO2 (1.6 g) in water (4 ml) was added dropwise, keeping the internal temperature below 15° C. During this addition the reaction mixture changed from amber to a cloudy orange. After 30 minutes sodium acetate (3.8 g, 46.6 mmol) and (3-ethoxycarbonylamino-3-oxo-propionyl)-carbamic acid ethyl ester (5.7 g, 23.3 mmol) were added at once. After 10 minutes the reaction was warmed to ambient temperature. After 1 hour additional sodium acetate (1.7 g, 21.2 mmol) was added and the reaction mixture was heated at reflux. After 3 hours the deep red-brown mixture was treated with 50% sulfuric acid (23 ml) and heated again at reflux. After 2 hours the mixture was concentrated under reduced pressure and then water (200 ml) was added. After stirring for 30 minutes the gold precipitate (3.5 g) was collected by filtration. The resulting solid was suspended in 3 ml of mercaptoacetic acid and stirred at 175° C. After 4 hours the mixture was allowed to cool and sit for 16 hours. The mixture was diluted with water (100 ml) and stirred for 1 hour. The resulting brown solid (2.1 g) was collected by filtration. Mass spectrum [M-1] 246.4.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
3.8 g
Type
reactant
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
reactant
Reaction Step Five
Quantity
23 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1Cl.Cl.[N:14]([O-])=O.[Na+].[C:18]([O-:21])(=[O:20])[CH3:19].[Na+].C(OC(=O)NC(=O)[CH2:29][C:30]([NH:32][C:33]([O:35]CC)=O)=[O:31])C.S(=O)(=O)(O)O>C(O)(=O)C.O>[CH3:6][C:5]1[CH:4]=[CH:9][C:8]([N:10]2[C:33](=[O:35])[NH:32][C:30](=[O:31])[CH:29]=[N:14]2)=[CH:7][C:19]=1[C:18]([OH:21])=[O:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)N)Cl)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)OC(NC(CC(=O)NC(=O)OCC)=O)=O
Step Five
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
23 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring with an overhead stirrer for 30 minutes at ambient temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 15° C
ADDITION
Type
ADDITION
Details
During this addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After 10 minutes the reaction was warmed to ambient temperature
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated again
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
After 2 hours the mixture was concentrated under reduced pressure
Duration
2 h
ADDITION
Type
ADDITION
Details
water (200 ml) was added
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes the gold precipitate (3.5 g)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was collected by filtration
STIRRING
Type
STIRRING
Details
stirred at 175° C
WAIT
Type
WAIT
Details
After 4 hours the mixture was allowed
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
sit for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (100 ml)
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting brown solid (2.1 g) was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC1=C(C(=O)O)C=C(C=C1)N1N=CC(NC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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